

Photoisomerization of (Z)-Aroxystrobin to its Biologically Active (E)-Isomer: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-Aroxystrobin

Cat. No.: B1633923

[Get Quote](#)

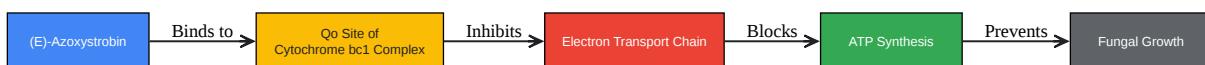
For Researchers, Scientists, and Drug Development Professionals

Abstract

Aroxystrobin, a broad-spectrum fungicide widely utilized in agriculture, exists as two geometric isomers: (E)-aroxystrobin and **(Z)-aroxystrobin**. The fungicidal activity is predominantly attributed to the (E)-isomer, which functions by inhibiting mitochondrial respiration in fungi.^{[1][2]} Under the influence of light, particularly UV radiation, the less active (Z)-isomer can undergo photoisomerization to the more potent (E)-form.^{[1][3]} This technical guide provides an in-depth overview of the photoisomerization process, including the underlying photochemical principles, detailed experimental protocols for its study, and a summary of key quantitative data. The significant difference in biological activity between the two isomers underscores the importance of understanding this photochemical transformation for optimizing fungicidal formulations and applications.

Introduction to Aroxystrobin and its Isomers

Aroxystrobin belongs to the strobilurin class of fungicides, which are known for their mechanism of action as Quinone outside Inhibitors (QoI).^{[2][4]} They disrupt the fungal electron transport chain, thereby inhibiting ATP synthesis.^[2] Commercial formulations of aroxystrobin primarily contain the (E)-isomer due to its superior fungicidal efficacy.^[1] The (Z)-isomer, while less active, can be present as an impurity or be formed under certain environmental conditions. The conversion of the (Z)-isomer to the (E)-isomer through photoisomerization is a critical process that can impact the overall effectiveness of aroxystrobin applications.


The Photochemical Process: (Z) to (E) Isomerization

The photoisomerization of azoxystrobin involves the absorption of photons by the (Z)-isomer, leading to an excited state that can then relax to form the more stable (E)-isomer. This reversible reaction can eventually reach a photostationary state (PSS), where the rates of the forward and reverse photoisomerization reactions are equal. The position of this equilibrium is dependent on the wavelength of light and the solvent used.[3][5]

The photochemical reactivity of azoxystrobin, including its photoisomerization, is notably enhanced in non-polar environments, suggesting that this process can be significant on the waxy surfaces of plant leaves.[3][5]

Signaling Pathway of Fungicidal Action

The fungicidal activity of (E)-azoxystrobin is a result of its interaction with the cytochrome bc1 complex in the mitochondrial respiratory chain.

[Click to download full resolution via product page](#)

Caption: Mechanism of (E)-azoxystrobin fungicidal action.

Quantitative Data Summary

The photoisomerization of azoxystrobin has been quantified in terms of quantum yields and the composition of the photostationary state. The following tables summarize key data from studies conducted in organic solvents, which mimic the environment of a plant's leaf surface.

Parameter	Value	Solvent	Reference
Quantum Yield (Φ) of (E) \rightarrow (Z)	0.75 ± 0.08	n-heptane	[3][5]
Chemical Yield of (Z) \rightarrow (E)	0.95 ± 0.1	n-heptane	[3][5]
Photostationary State Ratio [(E)/(Z)]	2.0 ± 0.1	n-heptane	[3][5]
Quantum Yield (Φ) of (E) Photodegradation	0.073 ± 0.008	n-heptane	[3][5]

Table 1: Quantum Yields and Photostationary State of Aroxystrobin Photoisomerization.

Isomer	EC50 ($\mu\text{g/mL}$) for <i>Sclerotiorum sclerotiorum</i>	Reference
(E)-Aroxystrobin	0.1127 to 0.6163	[6]

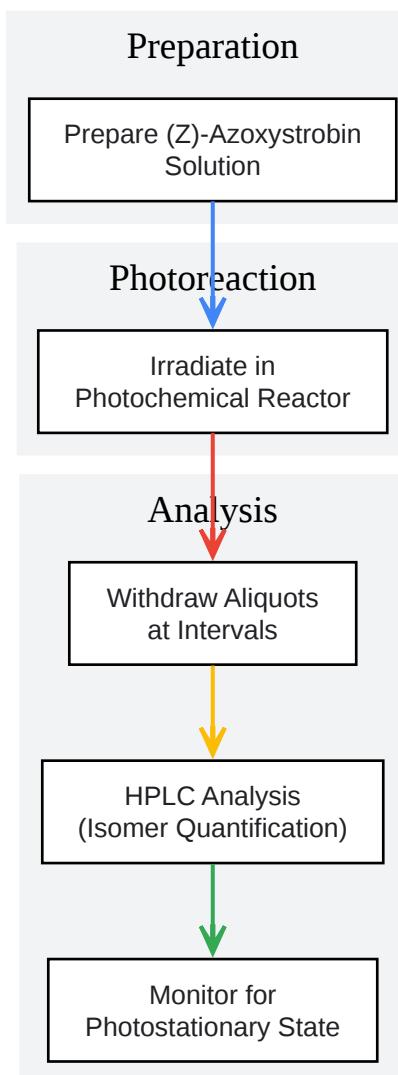
Table 2: Fungicidal Activity of (E)-Aroxystrobin. Note: EC50 values for the (Z)-isomer are not readily available in the searched literature, reflecting its lower fungicidal activity.

Experimental Protocols

Photochemical Reaction Setup

A standard experimental setup for studying the photoisomerization of aroxystrobin involves a photochemical reactor equipped with a suitable light source.

Objective: To induce and monitor the photoisomerization of **(Z)-azoxystrobin** to (E)-azoxystrobin.


Materials:

- Photochemical reactor (e.g., jacketed Pyrex reaction cell)[7]
- Light source (e.g., medium-pressure mercury lamp, xenon arc lamp)[7]

- Quartz cuvettes (for UV-Vis analysis)
- Stirring mechanism
- Solvent (e.g., n-heptane, isopropanol, acetonitrile)[3][5]
- **(Z)-azoxystrobin** standard
- High-Performance Liquid Chromatography (HPLC) system
- UV-Vis spectrophotometer

Procedure:

- Prepare a solution of **(Z)-azoxystrobin** in the chosen solvent at a known concentration.
- Transfer the solution to the photochemical reactor.
- Irradiate the solution with the selected light source. The choice of lamp will determine the wavelength distribution of the incident light.
- At regular time intervals, withdraw aliquots of the solution for analysis.
- Analyze the aliquots by HPLC to determine the concentrations of the (Z) and (E) isomers.
- Continue the irradiation until the ratio of (E) to (Z) isomers becomes constant, indicating that the photostationary state has been reached.[3]

[Click to download full resolution via product page](#)

Caption: Workflow for a typical photoisomerization experiment.

HPLC Method for Isomer Separation

Reverse-phase HPLC is the most common technique for separating and quantifying (E) and (Z)-azoxystrobin.

Objective: To separate and quantify (E) and (Z)-azoxystrobin in a sample.

Instrumentation:

- HPLC system with a UV detector

Example Method 1:

- Column: C18 column (e.g., Shimadzu BDS C18, 250 × 4.6 mm, 5 μ m)[8]
- Mobile Phase: Acetonitrile:Water (60:40 v/v)[8]
- Flow Rate: 1.0 mL/min[8]
- Detection: UV at 230 nm[8]

Example Method 2:

- Column: C18 column (e.g., Zorbax SB-C18, 250 mm x 3 mm, 5 μ m)[9]
- Mobile Phase: Acetonitrile:Ultrapure Water (90:10 v/v)[9]
- Flow Rate: 0.9 mL/min[9]
- Detection: UV at 218 nm[9]

Example Method 3:

- Column: C18 column[10]
- Mobile Phase: Acetonitrile:Water (9:11 v/v)[10]
- Detection: UV at 260 nm[10]

Procedure:

- Prepare standard solutions of (E) and **(Z)-azoxystrobin** of known concentrations.
- Inject the standards into the HPLC system to determine their retention times and generate a calibration curve.
- Inject the samples from the photochemical reaction.

- Identify the peaks corresponding to the (E) and (Z) isomers based on their retention times.
- Quantify the concentration of each isomer using the calibration curve.

NMR Spectroscopy for Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and confirmation of the (E) and (Z) isomers.

Objective: To confirm the identity of the (E) and (Z) isomers of azoxystrobin.

Instrumentation:

- NMR spectrometer (e.g., 500 MHz)

Sample Preparation:

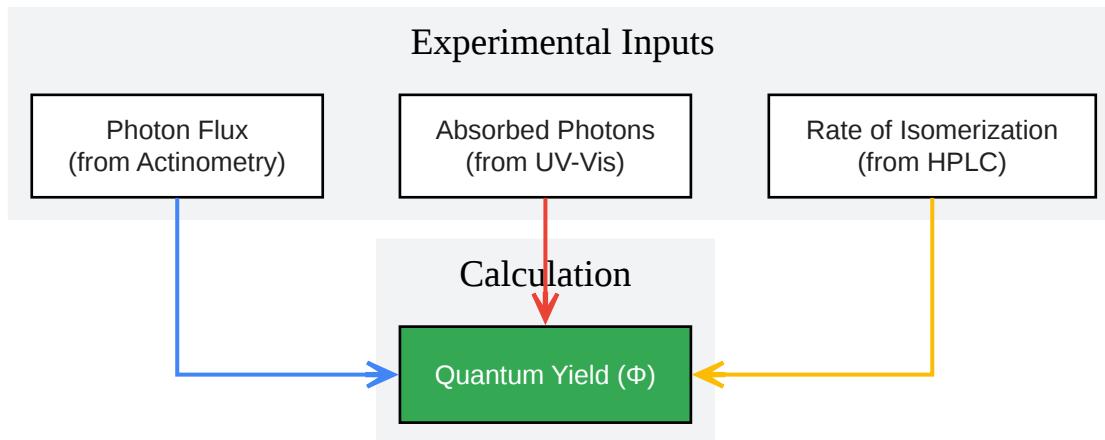
- Dissolve the purified isomer in a deuterated solvent (e.g., CDCl₃).[\[3\]](#)

Key Differentiating Signals:

- The chemical shifts of the vinylic proton are distinct for the two isomers.
 - (E)-azoxystrobin: ~7.47 ppm[\[3\]](#)
 - (Z)-azoxystrobin: ~6.60 ppm[\[3\]](#)

Acquisition Parameters (Example):

- Spectrometer: Bruker Avance 500 MHz[\[3\]](#)
- Solvent: CDCl₃[\[3\]](#)
- Pulse Sequence: 1D ¹H
- Number of Scans: 128[\[3\]](#)
- Relaxation Delay: 5 s[\[3\]](#)


Quantum Yield Determination

The quantum yield (Φ) of a photochemical reaction is the number of molecules undergoing a specific event (e.g., isomerization) divided by the number of photons absorbed by the reactant.

Objective: To calculate the quantum yield of the (Z) to (E) photoisomerization.

Procedure:

- Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate).[11]
- Spectrophotometry: Measure the UV-Vis absorption spectrum of the **(Z)-azoxystrobin** solution to determine the number of photons absorbed at the irradiation wavelength.[12]
- Kinetic Analysis: Monitor the formation of the (E)-isomer over time using HPLC, as described in section 4.2.
- Calculation: The quantum yield can be calculated using the initial rate of the reaction and the photon flux.[11]

[Click to download full resolution via product page](#)

Caption: Logical relationship for quantum yield determination.

Conclusion

The photoisomerization of **(Z)-azoxystrobin** to its more fungicidally active (E)-isomer is a significant photochemical process. This guide has provided a comprehensive overview of the principles governing this transformation, detailed experimental protocols for its investigation, and a summary of key quantitative data. For researchers and professionals in drug development and crop protection, a thorough understanding of this photoisomerization is crucial for the development of stable and effective fungicidal formulations. The provided methodologies for photochemical studies, HPLC analysis, and NMR characterization serve as a practical foundation for further research and quality control in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]
- 2. pomais.com [pomais.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Fungicidal Efficacy by Co-Delivery of Azoxystrobin and Diniconazole with Cauliflower-Like Metal–Organic Frameworks NH₂-Al-MIL-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phototransformation of azoxystrobin fungicide in organic solvents. Photoisomerization vs. photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical transformation of azoxystrobin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijariit.com [ijariit.com]
- 9. DETERMINATION OF AZOXYSTROBIN AND DIFENOCONAZOLE IN PESTICIDE PRODUCTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Photoisomerization of (Z)-Azoxystrobin to its Biologically Active (E)-Isomer: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1633923#z-azoxystrobin-photoisomerization-to-e-isomer>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com